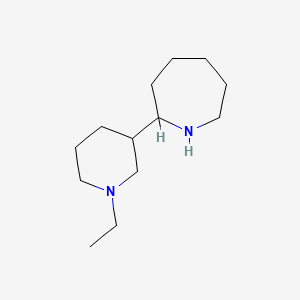![molecular formula C14H11NO B11892308 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)
2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a hydroxyl group at the 2’ position, a methyl group at the 5’ position, and a nitrile group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of one of the biphenyl components. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Another method involves the direct cyanation of a suitable biphenyl precursor. This can be achieved using reagents such as copper(I) cyanide in the presence of a suitable ligand and base. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination or concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-carboxaldehyde.
Reduction: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-amine.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Hydroxy-[1,1’-biphenyl]-4-carbonitrile: Lacks the methyl group at the 5’ position, resulting in different chemical properties and reactivity.
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior and applications.
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-amine: Contains an amine group instead of a nitrile group, which affects its reactivity and potential biological activity.
Uniqueness
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups.
Eigenschaften
Molekularformel |
C14H11NO |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
4-(2-hydroxy-5-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO/c1-10-2-7-14(16)13(8-10)12-5-3-11(9-15)4-6-12/h2-8,16H,1H3 |
InChI-Schlüssel |
BDAPGIBZTDIWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)
![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)


